5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)-1H-tetrazole
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Overview
Description
1-(2-FLUOROBENZYL)-3-NITRO-1H-1,2,4-TRIAZOL-5-YL [1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFIDE is a complex organic compound that features a combination of fluorobenzyl, nitrotriazolyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUOROBENZYL)-3-NITRO-1H-1,2,4-TRIAZOL-5-YL [1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFIDE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a triazole derivative under basic conditions. The nitro group is introduced via nitration reactions, and the final sulfide linkage is formed through a thiolation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Key considerations include the availability of starting materials, reaction efficiency, and waste management .
Chemical Reactions Analysis
Types of Reactions
1-(2-FLUOROBENZYL)-3-NITRO-1H-1,2,4-TRIAZOL-5-YL [1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The triazole and tetrazole rings can engage in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boronic acids and palladium catalysts.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
1-(2-FLUOROBENZYL)-3-NITRO-1H-1,2,4-TRIAZOL-5-YL [1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROBENZYL)-3-NITRO-1H-1,2,4-TRIAZOL-5-YL [1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The triazole and tetrazole rings can bind to enzymes or receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-FLUOROBENZYL 5-METHYL-1,3,4-THIADIAZOL-2-YL SULFIDE
- 4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL 4-FLUOROBENZYL SULFIDE
- 4-FLUOROBENZYL 4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL SULFIDE
Uniqueness
1-(2-FLUOROBENZYL)-3-NITRO-1H-1,2,4-TRIAZOL-5-YL [1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both triazole and tetrazole rings, along with the nitro and fluorobenzyl groups, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H13FN8O2S |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
5-[[2-[(2-fluorophenyl)methyl]-5-nitro-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)tetrazole |
InChI |
InChI=1S/C17H13FN8O2S/c1-11-6-8-13(9-7-11)25-17(20-22-23-25)29-16-19-15(26(27)28)21-24(16)10-12-4-2-3-5-14(12)18/h2-9H,10H2,1H3 |
InChI Key |
CZCQJMPOKKYILI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SC3=NC(=NN3CC4=CC=CC=C4F)[N+](=O)[O-] |
Origin of Product |
United States |
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